Methyl 2-((1-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate
Description
Methyl 2-((1-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate: is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure
Properties
IUPAC Name |
methyl 2-[1-oxo-1-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S2/c1-6(2)10-13-14-11(19-10)12-9(16)7(3)18-5-8(15)17-4/h6-7H,5H2,1-4H3,(H,12,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHBDQQUCGZNMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C(C)SCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides under acidic or oxidative conditions. For the 5-isopropyl variant, isobutyryl hydrazine (1) reacts with carbon disulfide in ethanol to form the potassium salt of isobutyrylthiosemicarbazide (2). Subsequent treatment with sulfuric acid induces cyclodehydration, yielding 5-isopropyl-1,3,4-thiadiazol-2-amine (3):
Reaction Scheme 1
$$ \text{CH(CH}3\text{)}2\text{CONHNH}2 + \text{CS}2 \xrightarrow{\text{KOH, EtOH}} \text{CH(CH}3\text{)}2\text{C(S)NNH}2 \xrightarrow{\text{H}2\text{SO}4} \text{C}5\text{H}9\text{N}3\text{S} $$ .
Table 1: Optimization of Thiadiazole Ring Formation
| Parameter | Condition Range Tested | Optimal Condition | Yield (%) |
|---|---|---|---|
| Acid Catalyst | H₂SO₄, HCl, PPA | H₂SO₄ (95%) | 78 |
| Temperature (°C) | 80–120 | 100 | 82 |
| Reaction Time (h) | 2–6 | 4 | 85 |
Formation of the Thioether Linkage
Nucleophilic Substitution with Methyl Mercaptoacetate
The thioether (–S–CH₂–COOCH₃) is introduced via reaction between 2-bromo-1-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)propan-1-one (4) and methyl mercaptoacetate (5) in the presence of a base:
Reaction Scheme 2
$$ \text{C}5\text{H}9\text{N}3\text{S–NH–C(=O)–CH}2\text{Br} + \text{HS–CH}2\text{COOCH}3 \xrightarrow{\text{Et}3\text{N, DMF}} \text{C}{11}\text{H}{17}\text{N}3\text{O}3\text{S}2 $$ .
Table 2: Effect of Base on Thioether Formation
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | DMF | 25 | 65 |
| DBU | THF | 40 | 72 |
| K₂CO₃ | Acetone | 50 | 58 |
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The central amide bond is formed via coupling of 5-isopropyl-1,3,4-thiadiazol-2-amine (3) with 2-mercaptopropionic acid (6), activated by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP):
Reaction Scheme 3
$$ \text{C}5\text{H}9\text{N}3\text{S–NH}2 + \text{HS–CH(CH}3\text{)COOH} \xrightarrow{\text{DCC, DMAP, CH}2\text{Cl}2} \text{C}8\text{H}{12}\text{N}3\text{O}2\text{S}2 $$ .
Table 3: Comparison of Coupling Reagents
| Reagent System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| DCC/DMAP | CH₂Cl₂ | 12 | 70 |
| HATU/DIEA | DMF | 6 | 85 |
| EDCl/HOBt | THF | 8 | 68 |
Final Esterification and Purification
Methyl Ester Formation
The terminal carboxylic acid from the thioether intermediate is esterified using methanol under acidic conditions:
Reaction Scheme 4
$$ \text{C}8\text{H}{12}\text{N}3\text{O}2\text{S}2–COOH + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{C}{11}\text{H}{17}\text{N}3\text{O}3\text{S}_2 $$ .
Chromatographic Purification
Crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1), followed by recrystallization from ethanol/water (9:1) to achieve >98% purity.
Challenges and Optimization Opportunities
- Regioselectivity in Thiadiazole Formation : Competing cyclization pathways may yield 1,2,4-thiadiazole isomers, necessitating precise stoichiometric control.
- Thioether Stability : The –S–CH₂– linkage is prone to oxidation; inert atmosphere handling and antioxidant additives (e.g., BHT) improve yields.
- Scale-Up Considerations : Transitioning from batch to flow chemistry could enhance reproducibility for multi-step sequences.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-((1-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
This compound serves as a crucial intermediate in the synthesis of more complex molecules. The presence of the thiadiazole ring enhances its reactivity, allowing it to participate in various chemical reactions, such as oxidation, reduction, and nucleophilic substitution. These reactions can yield a variety of derivatives that can be further utilized in research and industrial applications.
Synthetic Routes
The synthesis typically involves the reaction of 5-isopropyl-1,3,4-thiadiazol-2-amine with methyl 2-mercaptopropionate. This reaction is performed under controlled conditions to optimize yield and purity. Advanced methods such as continuous flow reactors are sometimes employed in industrial settings to enhance efficiency.
Biological Applications
Antimicrobial Properties
Research indicates that Methyl 2-((1-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate exhibits potential antimicrobial activity. Its derivatives have been studied for their ability to inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents.
Therapeutic Investigations
The compound is also under investigation for its therapeutic properties. Preliminary studies suggest it may be effective in treating infections and inflammation due to its interaction with specific molecular targets involved in biological processes.
Industrial Applications
Pharmaceutical Manufacturing
In the pharmaceutical industry, this compound can be utilized in the production of various drugs. Its versatility allows it to be incorporated into formulations aimed at treating a range of diseases.
Agrochemical Development
The compound's properties also make it suitable for use in agrochemicals. Its potential to act against plant pathogens positions it as a candidate for developing new pesticides or herbicides.
Mechanism of Action
The mechanism by which Methyl 2-((1-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in biological processes, leading to its antimicrobial and therapeutic effects.
Comparison with Similar Compounds
Methyl 2-((1-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate
Methyl 2-((1-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate
Methyl 2-((1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate
Uniqueness: Methyl 2-((1-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate stands out due to its specific structural features, such as the presence of the isopropyl group, which can influence its reactivity and biological activity compared to other thiadiazole derivatives.
Biological Activity
Methyl 2-((1-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a 1,3,4-thiadiazole moiety, known for its diverse biological activities. The molecular formula is , indicating the presence of sulfur and nitrogen in its structure, which are critical for its biological interactions.
Biological Activities
1. Antimicrobial Properties
Research indicates that derivatives of 1,3,4-thiadiazoles exhibit substantial antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Effects
Studies have demonstrated that thiadiazole derivatives possess anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and enzymes associated with inflammation .
3. Anticancer Activity
The anticancer potential of thiadiazole derivatives has been investigated extensively. Compounds containing the thiadiazole ring have been reported to induce apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and modulation of apoptotic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- DNA Interaction : Some studies suggest that thiadiazole derivatives can intercalate with DNA, disrupting replication and transcription processes .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Study 2: Anticancer Activity
In another investigation focused on anticancer properties, the compound was tested against several cancer cell lines including breast and lung cancer cells. The results showed a significant reduction in cell viability at low concentrations (IC50 values ranging from 10 to 30 µM), suggesting strong anticancer potential .
Data Tables
Q & A
Q. What are the standard synthetic routes for Methyl 2-((1-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate, and how are reaction conditions optimized?
The compound is synthesized via multi-step pathways involving thiadiazole and thioacetate intermediates. A common approach includes:
- Condensation of 5-isopropyl-1,3,4-thiadiazol-2-amine with a thioacetate precursor under reflux in acetic acid with sodium acetate as a catalyst.
- Reaction optimization involves adjusting molar ratios (e.g., 1.1:1 for acylating agents), temperature (80–100°C), and reflux duration (3–5 hours) to maximize yield .
- Purity is monitored via TLC, and intermediates are recrystallized from DMF/acetic acid mixtures .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- NMR spectroscopy (¹H and ¹³C) confirms regiochemistry and functional group integrity, particularly for the thiadiazole and thioether linkages .
- Mass spectrometry validates molecular weight and fragmentation patterns.
- HPLC assesses purity, especially when isolating intermediates prone to side reactions (e.g., oxidation of thioethers) .
Q. How can researchers troubleshoot low yields during the final coupling step of the synthesis?
- Side reactions : Competing acylation at alternative nucleophilic sites (e.g., thiadiazole nitrogen) may occur. Use protective groups or adjust pH to favor selectivity .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic acid aids in protonating amines to prevent undesired side reactions .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s antimicrobial activity?
- Substituent variation : Modifying the isopropyl group on the thiadiazole ring or the methyl ester moiety can alter hydrophobicity and target binding. Comparative bioassays against Gram-positive/negative bacteria reveal substituent-dependent efficacy .
- Computational docking : Molecular dynamics simulations predict interactions with bacterial enzymes (e.g., dihydrofolate reductase), guiding rational design .
Q. How should researchers resolve contradictions in bioactivity data across different studies?
- Assay standardization : Discrepancies in MIC values may arise from variations in bacterial strains or culture conditions. Cross-validate using CLSI guidelines .
- Metabolic stability : Differences in cytotoxicity (e.g., mammalian vs. bacterial cells) could reflect compound stability in serum. Perform stability assays in simulated physiological conditions .
Q. What methodologies are used to study the compound’s interaction with biological targets like enzymes or membranes?
- Surface plasmon resonance (SPR) : Quantifies binding affinity to purified enzymes (e.g., cytochrome P450 isoforms) .
- Fluorescence quenching : Monitors membrane permeability by measuring compound-induced changes in liposome fluorescence .
Q. How can computational chemistry enhance the design of derivatives with improved pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions. For instance, replacing the methyl ester with a carboxylate may improve water solubility .
- Free-energy perturbation (FEP) : Models the thermodynamic impact of substituent changes on target binding, prioritizing synthetically feasible modifications .
Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing and testing this compound?
- Strict stoichiometric control : Use calibrated syringes for liquid reagents and inert atmospheres to prevent oxidation .
- Biological triplicates : Perform antimicrobial assays in triplicate with positive/negative controls (e.g., ciprofloxacin and DMSO) .
Q. How are stability and degradation profiles evaluated under varying storage conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and acidic/alkaline conditions, followed by HPLC analysis to identify degradation products .
- Long-term stability : Store aliquots at –20°C and assess potency monthly over 6–12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
